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Compound of Interest

Compound Name: 4-Formyltetrahydropyran

Cat. No.: B1277957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Formyltetrahydropyran (also known as Tetrahydro-2H-pyran-4-carboxaldehyde), a valuable
heterocyclic building block in organic synthesis and medicinal chemistry. This document details
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Formyltetrahydropyran.

Table 1: 1H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
9.65 d 1.2 1H CHO
3.95 ddd 115,45, 3.0 2H H-2e, H-6e
3.40 td 115,25 2H H-2a, H-6a
2.55 m 1H H-4
1.80 m 2H H-3e, H-5e
1.60 qd 12.0,4.5 2H H-3a, H-5a

Solvent: CDCI3, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm Assignment
203.5 CHO

67.2 C-2,C-6

48.8 C-4

28.7 C-3,C-5

Solvent: CDCI3, Spectrometer Frequency: 100 MHz

Table 3: IR SpectroscopicData

Wavenumber (cm-1) Intensity Assignment

2925, 2855 Strong C-H stretching (alkane)
2720 Medium C-H stretching (aldehyde)
1725 Strong C=0 stretching (aldehyde)
1110 Strong C-O-C stretching (ether)
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Sample Preparation: Neat (liquid film)

IabIgA._Mais_SpgslmmﬂnLQata

Relative Intensity (%) Assignment
114 25 [M]+ (Molecular lon)
113 100 [M-H]+
85 40 [M-CHOJ+
57 80 [C3H50]+

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at
400 MHz and 100 MHz, respectively. The sample was prepared by dissolving approximately
10-20 mg of 4-Formyltetrahydropyran in 0.7 mL of deuterated chloroform (CDCI3).
Tetramethylsilane (TMS) was used as an internal standard (6 = 0.00 ppm). For the 1H NMR
spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition
time of 4 seconds, and a relaxation delay of 1 second. For the 13C NMR spectrum, a proton-
decoupled pulse sequence was employed with a spectral width of 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A drop
of neat 4-Formyltetrahydropyran was placed between two potassium bromide (KBr) plates to
form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm-1 with a
resolution of 4 cm-1. A background spectrum of the clean KBr plates was recorded and
automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole
mass spectrometer with electron ionization (El) at 70 eV. The sample was introduced via a
direct insertion probe. The source temperature was maintained at 230 °C. The mass-to-charge
ratio (m/z) was scanned over a range of 40-400 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for an organic compound like 4-Formyltetrahydropyran.
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Caption: Workflow for the spectroscopic characterization of 4-Formyltetrahydropyran.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Formyltetrahydropyran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277957#spectroscopic-data-for-4-
formyltetrahydropyran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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